

Application Note: Spectroscopic Characterization of 5-Allyloxyindole

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Compound of Interest

Compound Name: 5-(prop-2-en-1-yloxy)-1H-indole

CAS No.: 51086-08-9

Cat. No.: B1283192

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Methodology for High-Fidelity NMR and LC-MS/HRMS Analysis

Abstract & Introduction

5-Allyloxyindole (CAS: 13682-16-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of serotonin receptor ligands and melatonin analogs.[1][2] Uniquely, it functions as a precursor for the Claisen rearrangement, allowing the regioselective migration of the allyl group to the C4 position—a key step in accessing complex indole alkaloids [1].

Accurate characterization of this molecule presents specific challenges:

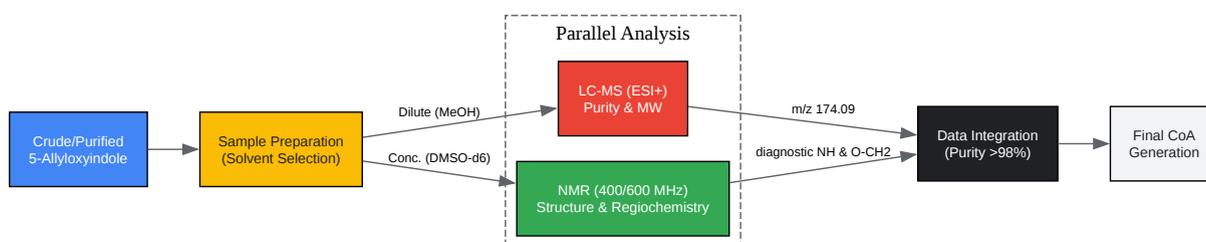
- **Labile Protons:** The indole N-H proton is sensitive to solvent exchange and hydrogen bonding.
- **Isobaric Interferences:** Distinguishing the O-allyl product from potential N-allyl or C-allyl byproducts formed during Williamson ether synthesis.
- **Thermal Instability:** The propensity for [3,3]-sigmatropic rearrangement (Claisen) at elevated temperatures requires careful handling during ionization and solvent removal.

This guide provides a validated protocol for the structural confirmation of 5-allyloxyindole using ¹H/¹³C NMR and Mass Spectrometry (LC-MS), emphasizing impurity profiling and solvent

effects.

Analytical Workflow

The following workflow ensures data integrity from sample preparation to final reporting.



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Figure 1: Integrated workflow for the structural validation of indole derivatives.

Protocol 1: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and assess purity. Technique: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) to minimize thermal degradation (Claisen rearrangement) in the source.

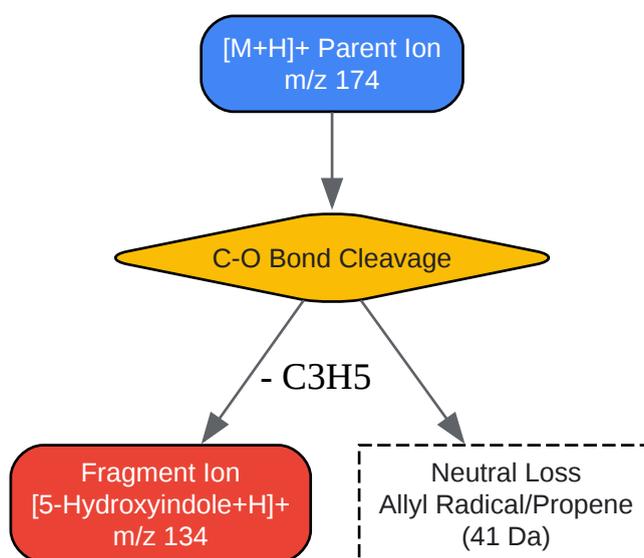
Experimental Conditions

Parameter	Setting / Reagent
Instrument	Quadrupole Time-of-Flight (Q-TOF) or Single Quad
Ionization Mode	ESI Positive (+)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Column	C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m)
Gradient	5% B to 95% B over 5 minutes
Sample Conc.	10 μ g/mL in Methanol (LC-MS grade)

Fragmentation Logic & Expected Data[4]

- Exact Mass: 173.0841 Da ($C_{11}H_{11}NO$)
- Observed Ion $[M+H]^+$: 174.0913 m/z

Fragmentation Pathway: Under Collision-Induced Dissociation (CID), 5-allyloxyindole typically undergoes cleavage at the ether linkage.



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Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

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Expert Insight: If you observe a peak at m/z 215, check for acetonitrile adducts ($[M+H+ACN]^+$), common in ESI. If using EI (GC-MS), ensure the injector temperature is $<200^{\circ}\text{C}$ to prevent in-situ rearrangement to the C4-allyl isomer.

Protocol 2: NMR Spectroscopy

Objective: Definitive structural assignment and regiochemical confirmation.

Solvent Selection: DMSO-d6 vs. CDCl3

Choice of solvent is the single most critical variable in indole NMR analysis [2].

Feature	DMSO-d6 (Recommended)	CDCl3 (Common)
N-H Signal	Sharp, distinct singlet (~11.0 ppm). Hydrogen bonding with DMSO stabilizes the proton.	Broad, often invisible due to exchange with trace water or quadrupole broadening.
Solubility	Excellent for polar indoles.	Good, but aggregation can cause line broadening.
Water Peak	~3.33 ppm (distinct).	~1.56 ppm (can overlap with alkyl impurities).

Sample Preparation

- Weigh 10–15 mg of 5-allyloxyindole into a clean vial.
- Add 0.6 mL of DMSO-d6 (99.9% D).
- Sonicate for 30 seconds to ensure complete dissolution.

- Transfer to a 5mm NMR tube.
 - QC Check: Ensure solution height is ~4-5 cm to match the coil length.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on 5-substituted indole standards [3].

Position	Type	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
NH	Indole NH	10.8 – 11.0	br s	1H	Deshielded, exchangeable.
H-2	Ar-H	7.25	t/m	1H	Alpha to Nitrogen.
H-7	Ar-H	7.28	d (J~8.5)	1H	Ortho coupling to H-6.
H-4	Ar-H	7.05	d (J~2.3)	1H	Meta coupling to H-6; shielded by 5-O.
H-6	Ar-H	6.75	dd (J~8.5, 2.3)	1H	Ortho to H-7, Meta to H-4.
H-3	Ar-H	6.35	m	1H	Beta to Nitrogen; typically most shielded Ar-H.
Allyl-2	-CH=	6.05	m	1H	Internal alkene proton.
Allyl-3	=CH ₂	5.38 (trans) 5.25 (cis)	dd/m	2H	Terminal alkene protons.
Allyl-1	-O-CH ₂ -	4.55	d (J~5.0)	2H	Deshielded by Oxygen.

Diagnostic Checks for Purity

- N-Alkylation vs. O-Alkylation: If the alkylation occurred on the Nitrogen instead of the Oxygen, the NH signal at ~11.0 ppm will be absent, and the methylene protons (Allyl-1) will shift upfield slightly.
- Residual Reagents:
 - Allyl Bromide:[3] Look for -CH₂Br at ~4.0 ppm.
 - 5-Hydroxyindole:[4][5][6] Look for a phenolic -OH broad singlet at ~8.5-9.0 ppm.

References

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 - General Indole Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
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Sources

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